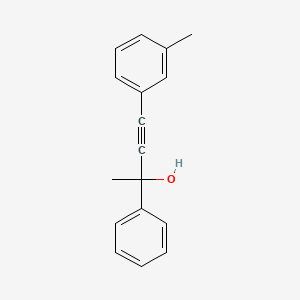

4-(3-Methylphenyl)-2-phenylbut-3-yn-2-ol

Description

Significance of Tertiary Propargylic Alcohols in Modern Organic Synthesis

Tertiary propargylic alcohols are recognized as valuable and readily available bifunctional synthons in organic transformations. researchgate.net Their utility stems from the presence of both a nucleophilic hydroxyl group and an electrophilic alkyne, allowing for a diverse range of chemical manipulations. These compounds serve as crucial intermediates in a variety of synthetic reactions, including:

Rearrangement Reactions: Secondary and tertiary substituted propargylic alcohols can undergo catalyzed rearrangements, such as the Meyer-Schuster rearrangement, to form α,β-unsaturated carbonyl compounds. wikipedia.org

Cyclization and Annulation Reactions: They are key precursors in the synthesis of cyclic compounds like indenes and 2H-1-benzopyrans through acid-catalyzed tandem reactions. researchgate.net

Substitution and Addition Reactions: The alkyne and alcohol functionalities provide dual sites for various substitution and addition reactions, expanding their synthetic applicability. researchgate.net

Asymmetric Synthesis: The development of catalytic asymmetric additions of organometallic species to acetylenic ketones or the use of chiral ligands allows for the synthesis of enantiomerically enriched tertiary propargylic alcohols, which are crucial for creating chiral quaternary stereocenters. rsc.orgacs.org

The synthesis of these alcohols is often achieved through the addition of terminal alkynes to ketones, a reaction for which numerous catalytic systems have been developed to enhance efficiency and enantioselectivity. organic-chemistry.org

Strategic Importance of 4-(3-Methylphenyl)-2-phenylbut-3-yn-2-ol and Related Analogues in Chemical Research

The specific compound, this compound, is a tertiary propargylic alcohol characterized by the presence of a phenyl group and a 3-methylphenyl (m-tolyl) group. While direct research on this exact molecule is not extensively documented in publicly available literature, its strategic importance can be inferred from the study of its close structural analogues. These analogues are instrumental as intermediates in creating complex organic molecules.

For instance, the related compound 2-Methyl-4-phenylbut-3-yn-2-ol is a well-studied intermediate. It is utilized in palladium/norbornene cooperative catalysis for constructing polycyclic structures and serves as a precursor in enantioselective Michael reactions. The presence of the hydroxyl group, the phenyl ring, and the alkyne triple bond allows for interactions with various molecular targets and facilitates further chemical modifications.

Another relevant analogue, 2-Phenyl-3-butyn-2-ol , shares the core tertiary propargylic alcohol structure with a phenyl substituent. nist.gov The study of such compounds provides insight into how the electronic and steric properties of the aryl groups influence reactivity and potential applications. The introduction of a methyl group on the phenyl ring, as in this compound, would be expected to modulate these properties, potentially enhancing solubility in organic solvents or influencing the regioselectivity of subsequent reactions.

The structural features of this compound suggest its potential as a valuable building block for synthesizing complex, polycyclic, and potentially chiral molecules, similar to its documented analogues.

Table of Related Analogues Below is an interactive table detailing the properties of key analogues related to this compound.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 2-Methyl-4-phenylbut-3-yn-2-ol | C₁₁H₁₂O | 160.21 | 1719-19-3 |

| 2-Phenyl-3-butyn-2-ol | C₁₀H₁₀O | 146.18 | 127-66-2 |

| 4-Phenyl-3-butyn-2-ol | C₁₀H₁₀O | 146.19 | 5876-76-6 |

| 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol | C₁₂H₁₄O₂ | 190.24 | Not specified |

Data sourced from various chemical databases and research articles. nist.govnih.govnih.govresearchgate.netchemicalbook.com

Current Research Frontiers and Unaddressed Challenges in Alkynol Chemistry

The field of alkynol chemistry is dynamic, with several research frontiers actively being explored. frontiersin.org A major focus is the development of novel and more efficient catalytic systems. This includes the use of gold-catalyzed domino reactions for the divergent synthesis of complex fused- and spiro-ketals from alkynols under mild conditions. rsc.org Another significant area is the semi-hydrogenation of alkynols, where the challenge lies in achieving high selectivity for the desired alkene product. mdpi.com Research into palladium nanocrystals has shown that the activity and selectivity of hydrogenation are highly dependent on the shape and size of the catalyst particles. acs.org

Current research also aims to expand the synthetic toolbox for creating complex molecular architectures from alkynols. This involves exploring photocatalytic radical-induced cyclization reactions to construct aromatic rings and using rhodium-catalyzed C-H activation/annulation reactions to synthesize nitrogen heterocycles. rsc.org

Despite significant progress, several challenges remain. A primary challenge in alkynol semi-hydrogenation is the efficiency and selectivity of catalysts for producing desired enol products, which are vital for high-end chemical synthesis. mdpi.com There is a continuous need for catalysts that are not only highly active and selective but also robust, recyclable, and cost-effective, particularly for industrial applications. mdpi.com Overcoming the limitations of current catalytic systems, such as the high cost of some noble metal catalysts or the energy-intensive preparation processes, is a key objective for future research. mdpi.com

Structure

3D Structure

Properties

Molecular Formula |

C17H16O |

|---|---|

Molecular Weight |

236.314 |

IUPAC Name |

4-(3-methylphenyl)-2-phenylbut-3-yn-2-ol |

InChI |

InChI=1S/C17H16O/c1-14-7-6-8-15(13-14)11-12-17(2,18)16-9-4-3-5-10-16/h3-10,13,18H,1-2H3 |

InChI Key |

KWQUUNAVQVAKRH-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC(=C1)C#CC(C)(C2=CC=CC=C2)O |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 4 3 Methylphenyl 2 Phenylbut 3 Yn 2 Ol

Convergent Synthesis Approaches Utilizing Arylalkynes and Ketones

Convergent synthesis provides an efficient route to complex molecules by preparing key fragments separately before coupling them in the final stages. For 4-(3-Methylphenyl)-2-phenylbut-3-yn-2-ol, this involves the reaction of a metallic derivative of 1-ethynyl-3-methylbenzene (B1295246) with acetophenone (B1666503).

A classic and robust method for forming propargylic alcohols is the nucleophilic addition of organometallic reagents to carbonyl compounds. nih.govmasterorganicchemistry.com In this context, the terminal alkyne (1-ethynyl-3-methylbenzene) is first deprotonated with a strong base to form a nucleophilic acetylide, which then attacks the electrophilic carbonyl carbon of acetophenone.

Grignard Reagents: The Grignard reaction is a fundamental organometallic reaction where an organomagnesium halide (Grignard reagent) adds to a carbonyl group. organic-chemistry.orgbyjus.com To synthesize the target compound, an alkynyl Grignard reagent is prepared from 1-ethynyl-3-methylbenzene and a suitable Grignard reagent like ethylmagnesium bromide. This alkynylmagnesium halide then reacts with acetophenone. The reaction is typically performed in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), and is followed by an acidic workup to protonate the resulting alkoxide and yield the tertiary alcohol. libretexts.orgkhanacademy.org The general transformation from a ketone to a tertiary alcohol using a Grignard reagent is a widely applied synthetic tool. libretexts.orgmasterorganicchemistry.com

Organolithium Reagents: Organolithium reagents are highly reactive nucleophiles and strong bases, often used for deprotonating terminal alkynes. saylor.orgwikipedia.orgtaylorandfrancis.com An alkynyllithium reagent can be generated by treating 1-ethynyl-3-methylbenzene with a strong organolithium base, such as n-butyllithium (n-BuLi), typically at low temperatures in a solvent like THF. saylor.org This lithium acetylide then readily adds to acetophenone in a nucleophilic addition reaction to form a lithium alkoxide intermediate. masterorganicchemistry.com Subsequent aqueous workup furnishes this compound. masterorganicchemistry.comresearchgate.net This method is highly efficient for preparing tertiary alcohols from ketones. wikipedia.org

Organozinc Reagents: Alkynylzinc reagents offer a milder alternative to their Grignard and organolithium counterparts and are often used in asymmetric synthesis. The addition of terminal alkynes to ketones can be mediated by zinc salts, such as zinc triflate (Zn(OTf)₂), in the presence of a base. organic-chemistry.org While often employed for enantioselective additions with chiral ligands, this method can also be used for racemic synthesis, providing good yields of the desired propargylic alcohol.

| Organometallic Reagent | Typical Precursors | General Conditions | Key Features |

|---|---|---|---|

| Grignard (R-MgX) | 1-ethynyl-3-methylbenzene + EtMgBr; Acetophenone | Anhydrous Et₂O or THF; Acidic workup | Classic, reliable method. byjus.comlibretexts.org |

| Organolithium (R-Li) | 1-ethynyl-3-methylbenzene + n-BuLi; Acetophenone | Anhydrous THF, low temperature; Aqueous workup | Highly reactive, strong nucleophile. saylor.orgwikipedia.org |

| Organozinc (R-ZnX) | 1-ethynyl-3-methylbenzene + Et₂Zn or Zn(OTf)₂/Base; Acetophenone | Various solvents; Often used with chiral ligands | Milder conditions, high functional group tolerance. organic-chemistry.org |

Transition-metal catalysis provides powerful and versatile tools for constructing C-C bonds under mild conditions with high efficiency and selectivity.

The Sonogashira coupling is a cross-coupling reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgwikipedia.org While not a direct route from a ketone, it is a premier method for synthesizing the arylalkyne backbone of the target molecule.

A common strategy involves coupling a protected acetylene, such as 2-methyl-3-butyn-2-ol, with an aryl halide like 3-bromotoluene (B146084) or 3-iodotoluene. This reaction would yield 4-(3-methylphenyl)-2-methylbut-3-yn-2-ol. A similar synthesis has been reported for the preparation of 2-methyl-4-(2-methylphenyl)-3-butyn-2-ol from 2-bromotoluene. beilstein-journals.org Another related compound, 4-(4-methoxyphenyl)-2-methylbut-3-yn-2-ol, was synthesized via a Sonogashira-Hagihara reaction between 4-bromoanisole (B123540) and 2-methylbut-3-yn-2-ol. nih.gov The reaction is often carried out using a palladium catalyst like Pd(OAc)₂ with a phosphine (B1218219) ligand and a copper(I) salt in an amine solvent. nih.govhes-so.ch

In some cases, a domino reaction sequence, termed a coupling-isomerization reaction (CIR), can occur where the initial Sonogashira coupling product undergoes a subsequent base-catalyzed isomerization from a propargyl alcohol to an enone. nih.gov

| Catalyst System | Reactants | Typical Conditions | Product Type |

|---|---|---|---|

| Pd(OAc)₂/PPh₃/CuI | 3-Bromotoluene + 2-Methyl-3-butyn-2-ol | Amine solvent (e.g., Et₂NH), heat | Aryl-substituted propargyl alcohol. beilstein-journals.orgnih.gov |

| PdCl₂(PPh₃)₂/CuI | Aryl Halide + Terminal Alkyne | Amine base (e.g., NEt₃), room temp to heat | Disubstituted alkyne. wikipedia.org |

Copper plays a crucial role in many alkynylation reactions. In the Sonogashira coupling, copper(I) iodide is a standard co-catalyst believed to form a copper acetylide intermediate, which then participates in the catalytic cycle with palladium. hes-so.ch

There are also copper-catalyzed reactions for the direct synthesis of alkynyl compounds. For instance, copper salts can catalyze the synthesis of β-alkynyl ketones from propargylic alcohols and enamides. researchgate.netscispace.com While not a direct synthesis of the target tertiary alcohol, these methods highlight the utility of copper in activating alkynes and propargylic systems. Copper(I) catalysts have also been developed for the efficient oxidation of alcohols to ketones under mild, neutral conditions, which could be relevant for preparing the ketone precursor. nih.gov Furthermore, synergistic catalysis combining copper salts with aminocatalysis has been shown to achieve the α-alkylation of ketones. nih.gov

Gold catalysts, particularly gold(I) and gold(III) complexes, are known for their unique ability to activate C-C triple bonds towards nucleophilic attack under mild conditions. ucl.ac.uk Gold catalysis is frequently employed in reactions of propargylic alcohols, often leading to rearrangements or cycloisomerization reactions to form heterocycles like furans. organic-chemistry.orgmdpi.comacs.orgnih.gov The activation of the alkyne by the gold catalyst makes it susceptible to attack. ucl.ac.uk While these reactions often proceed beyond the simple propargylic alcohol, the underlying principle of alkyne activation is relevant.

Iron catalysis is an emerging area offering a more sustainable and economical alternative to precious metals, though its application in the direct synthesis of tertiary propargylic alcohols is less established than palladium or copper-based systems.

Transition-Metal-Catalyzed Cross-Coupling and Alkynylation Protocols

Enantioselective Synthesis and Kinetic Resolution Strategies for Chiral Alkynols

Since this compound contains a chiral quaternary center at the carbinol carbon, the development of stereoselective syntheses is of significant interest. This can be achieved either through direct asymmetric synthesis or by resolving a racemic mixture.

Enantioselective Synthesis: This approach involves the direct formation of one enantiomer in excess. A prominent strategy is the asymmetric addition of a terminal alkyne to a ketone using a chiral catalyst or ligand.

Zinc-based systems: The addition of terminal alkynes to ketones can be rendered highly enantioselective by using Zn(OTf)₂ in combination with a chiral ligand, such as N-methylephedrine. organic-chemistry.org

Titanium-based systems: Chiral propargyl alcohols can be generated with high enantioselectivity using alkynylzinc reagents in the presence of a catalyst system derived from Ti(OiPr)₄ and a chiral binaphthol (BINOL) ligand. researchgate.net

Lithium-based systems: The asymmetric addition of lithium acetylides to carbonyl compounds can be catalyzed by a chiral lithium binaphtholate catalyst, affording chiral tertiary propargylic alcohols with good to high enantioselectivity. organic-chemistry.org

Kinetic Resolution: This technique separates a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. wikipedia.org One enantiomer reacts faster, leaving the other enantiomer unreacted and in excess. youtube.com

Enzymatic Resolution: Enzymes, such as lipases, are highly efficient at kinetic resolution. For a racemic alcohol, a lipase (B570770) can selectively catalyze the acylation of one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomeric alcohol. youtube.com

Catalyst-Controlled Resolution: Non-enzymatic methods have also been developed. For example, a broad range of tertiary propargylic alcohols can be kinetically resolved through a catalyst-controlled enantioselective silylation using a copper-hydride catalyst with a chiral bisphosphine ligand. researchgate.net Another approach involves the kinetic resolution of allylic alcohols via asymmetric isomerization using chiral BINOL-based alkoxides as Brønsted base catalysts. nih.gov

| Strategy | Method | Catalyst/Reagent System | Outcome |

|---|---|---|---|

| Enantioselective Synthesis | Asymmetric Alkynylation (Zn) | Zn(OTf)₂ + Chiral Ligand (e.g., N-Methylephedrine) | Direct formation of enantioenriched alcohol. organic-chemistry.org |

| Asymmetric Alkynylation (Ti) | Ti(OiPr)₄ + Chiral Ligand (e.g., BINOL) | High enantioselectivity for chiral propargyl alcohols. researchgate.net | |

| Kinetic Resolution | Enzymatic Acylation | Lipase + Acyl Donor | Separation of acylated enantiomer from unreacted enantiomer. youtube.com |

| Catalytic Silylation | MesCu/(R,R)-Ph-BPE + Hydrosilane | Separation of silylated enantiomer from unreacted alcohol. researchgate.net |

Optimization of Reaction Conditions and Enhancement of Synthetic Efficiency

Beyond the choice of catalyst, the efficiency and selectivity of the synthesis of this compound are critically dependent on the reaction conditions. Careful optimization of solvents, additives, ligand structure, and catalyst loading is essential to maximize yield and enantioselectivity. acs.org

The choice of solvent can profoundly influence the outcome of a chemical reaction by affecting reactant solubility, catalyst stability and activity, and the stabilization of transition states. In the context of the alkynylation of acetophenone, solvents can range from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, dichloromethane) and even protic (e.g., ethanol). mdpi.comorgsyn.org The optimal solvent often depends on the specific catalytic system being employed. For instance, in metal-catalyzed reactions, coordinating solvents can sometimes inhibit catalysis by competing for binding sites on the metal center. researchgate.net

Additives are frequently used to enhance reaction rates and selectivity. In the synthesis of propargylic alcohols, bases such as triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA) are often required to deprotonate the terminal alkyne. rsc.org In some cases, the addition of a Lewis acid can activate the ketone carbonyl group towards nucleophilic attack. Furthermore, certain additives can act as co-catalysts or modify the primary catalyst's environment to improve its performance. For example, the use of ionic liquids as part of a two-phase system has been shown to improve both the activity and enantioselectivity of lipases in kinetic resolutions. mdpi.comresearchgate.net

Table 3: Effect of Solvent on a Representative Asymmetric Michael Addition

| Entry | Solvent | Yield (%) | ee (%) |

| 1 | Toluene | 95 | 85 |

| 2 | Xylenes | 90 | 82 |

| 3 | CH₂Cl₂ | 88 | 70 |

| 4 | Ethyl Acetate | 98 | 90 |

| 5 | THF | 92 | 88 |

Adapted from a study on asymmetric synthesis, this table illustrates how solvent choice can significantly impact both yield and enantioselectivity. mdpi.com A similar optimization would be crucial for the synthesis of this compound.

In metal-catalyzed enantioselective synthesis, the chiral ligand bound to the metal center is the primary source of stereochemical control. nih.gov The design of effective ligands is a cornerstone of modern asymmetric catalysis. For the copper- or iridium-catalyzed enantioselective addition of 1-ethynyl-3-methylbenzene to acetophenone, the structure of the chiral ligand is critical. acs.orgnih.gov Ligands such as those from the PHOX (phosphine-oxazoline), BINOL, or "Phim" (phosphino-imidazoline) families have been shown to be effective in similar transformations. acs.org

The electronic and steric properties of the ligand can be fine-tuned to create a specific chiral pocket around the metal's active site, which then dictates the facial selectivity of the ketone's approach. acs.org For example, modifying substituents on the ligand scaffold can block certain reaction pathways, thereby enhancing the preference for the desired stereoisomer. acs.org

Catalyst loading, or the amount of catalyst used relative to the reactants, is another key parameter. While higher catalyst loading can lead to faster reactions and higher conversions, it also increases costs and can complicate product purification. The goal is to find the minimum catalyst loading that provides an acceptable reaction rate and selectivity. orgsyn.org Optimization studies typically vary the mol% of the catalyst to strike a balance between efficiency and practicality. For many modern catalytic systems, loadings of 1-5 mol% are common, with highly active catalysts functioning at levels below 0.5 mol%. orgsyn.org

Table 4: Influence of Ligand Structure on Enantioselective Alkynylation of Quinolones

| Entry | Ligand | Yield (%) | ee (%) |

| 1 | L1 (a "Phim" ligand) | 67 | 62 |

| 2 | L4 (a "Phim" ligand) | 70 | 72 |

| 3 | L6 (tBu-PHOX) | 60 | 55 |

| 4 | (S,S,Rₐ)-UCD-Phim | 92 | 97 |

This table, based on the enantioselective alkynylation of quinolones, demonstrates the dramatic effect that subtle changes in ligand design can have on the yield and enantiomeric excess of the product. acs.org A similar approach to ligand screening would be essential for developing an efficient synthesis of this compound.

Elucidation of Reactivity and Complex Transformational Chemistry of 4 3 Methylphenyl 2 Phenylbut 3 Yn 2 Ol

Reactions Involving the Terminal Alkyne Moiety

The terminal C-C triple bond in 4-(3-methylphenyl)-2-phenylbut-3-yn-2-ol is a hub of reactivity, characterized by its high electron density and the acidity of the terminal alkyne proton. This enables a variety of transformations, particularly those catalyzed by transition metals.

Metal-catalyzed reactions that form new rings are fundamental in synthesis. Propargylic alcohols like this compound are excellent substrates for such transformations, which can proceed through various mechanisms to yield complex carbocyclic and heterocyclic structures. rsc.org Catalysts based on palladium, gold, silver, and iron are commonly employed to facilitate these reactions. rsc.org For instance, in the presence of a suitable metal catalyst, the alkyne can be activated toward nucleophilic attack, leading to cycloisomerization or annulation with an appropriate reaction partner. doi.org Palladium-catalyzed annulation of biphenylamines with propargyl alcohols has been demonstrated as a versatile strategy for building regioselectively annulated products. doi.org

Table 1: Representative Metal-Catalyzed Cyclization Reactions

| Catalyst System | Reaction Partner | Product Type |

| Pd(TFA)₂ / Cu(OAc)₂·H₂O | Biphenylamines | Phenanthridines |

| Gold (Au) or Silver (Ag) salts | - | Isomerized cyclic structures |

| Platinum (PtCl₂) / SnCl₂ | Intramolecular Aldehyde | Reductive cyclization products |

This table illustrates potential cyclization reactions based on the known reactivity of propargylic alcohols.

Hydrofunctionalization involves the addition of an H-X molecule across the alkyne's triple bond. The specific outcome is dictated by the nature of the H-X reagent and the catalyst used.

Hydration : The addition of water across the alkyne typically follows Markovnikov's rule to produce an enol intermediate, which tautomerizes to the corresponding ketone. For propargylic alcohols, this reaction can yield α-hydroxy ketones. researchgate.net The process can be promoted by various catalysts, including those that avoid the harsh conditions that might favor rearrangement side reactions. researchgate.net

Hydroamination : This reaction involves the addition of an N-H bond across the alkyne and is a powerful method for synthesizing nitrogen-containing compounds like enamines and imines.

Hydrosilylation : The addition of a silicon hydride (silane) across the triple bond yields vinylsilanes, which are versatile synthetic intermediates. For internal propargyl alcohols, achieving high regioselectivity in hydrosilylation can be challenging, but specialized glycidyl (B131873) silanes in the presence of platinum catalysts have been shown to produce β-E silylalkenes with high selectivity. chemrxiv.org

Table 2: Examples of Hydrofunctionalization Reactions

| Reaction Type | Reagent | Catalyst | Expected Product |

| Hydration | H₂O | CO₂-reactive ionic liquid/CuCl | 4-hydroxy-4-(3-methylphenyl)-3-phenylbutan-2-one |

| Hydrosilylation | R₃SiH | Platinum(0) complex | (E)-4-(3-methylphenyl)-2-phenyl-3-(trialkylsilyl)but-3-en-2-ol |

| Hydroalkenylation | Alkenyltrifluoroborate | Gold (Au) catalyst | Conjugated dienyl alcohol |

Products are predicted based on established hydrofunctionalization methodologies for propargylic alcohols. researchgate.netchemrxiv.orgnih.gov

The acidic terminal proton of the alkyne moiety allows this compound to participate in various cross-coupling reactions, most notably the Sonogashira coupling. unacademy.com This reaction forms a new carbon-carbon bond between the terminal alkyne (a C(sp) carbon) and an aryl or vinyl halide (a C(sp²) carbon). wikipedia.orglibretexts.org It is a cornerstone of synthetic chemistry for constructing conjugated enynes and arylalkynes. libretexts.org The reaction is typically catalyzed by a palladium(0) complex, with copper(I) iodide often used as a co-catalyst to increase the reaction rate under mild conditions. unacademy.comwikipedia.orgorganic-chemistry.org

Table 3: Illustrative Sonogashira Coupling Reactions

| Coupling Partner (Aryl Halide) | Catalyst System | Base/Solvent | Expected Product (Extended π-System) |

| Iodobenzene | Pd(PPh₃)₂Cl₂ / CuI | Et₂NH | 4-(3-Methylphenyl)-2,4-diphenylbut-3-yn-2-ol |

| 1-Bromo-4-vinylbenzene | Pd(PPh₃)₄ / CuI | Et₃N / DMF | 4-(3-Methylphenyl)-2-phenyl-4-(4-vinylphenyl)but-3-yn-2-ol |

| 3-Iodopyridine | Pd(PPh₃)₂Cl₂ / CuI | Et₂NH | 4-(3-Methylphenyl)-2-phenyl-4-(pyridin-3-yl)but-3-yn-2-ol |

The table demonstrates potential products from Sonogashira coupling, a highly versatile reaction for extending conjugation. wikipedia.orglibretexts.org

Transformations of the Tertiary Alcohol Functionality

The tertiary alcohol group is another key reactive site. Its transformations are often promoted by acidic conditions, which facilitate the formation of a good leaving group (water) and subsequent reaction pathways.

The dehydration of alcohols is an elimination reaction that forms an alkene through the loss of a water molecule. vedantu.com Tertiary alcohols, such as this compound, undergo dehydration with particular ease due to the stability of the resulting tertiary carbocation intermediate. vedantu.combyjus.com The reaction typically proceeds via an E1 mechanism, which involves the protonation of the hydroxyl group, loss of water to form a carbocation, and subsequent deprotonation of an adjacent carbon to form a double bond. quora.comlibretexts.orgyoutube.com In the case of this propargylic alcohol, dehydration leads to the formation of a highly conjugated enyne system. acs.org Under certain conditions, further rearrangement can lead to diene structures.

Table 4: Dehydration of this compound

| Catalyst/Conditions | Mechanism | Major Product |

| Concentrated H₂SO₄, heat | E1 | 4-(3-Methylphenyl)-2-phenylbut-1-en-3-yne |

| Phosphorous oxychloride (POCl₃), pyridine | E2-like | 4-(3-Methylphenyl)-2-phenylbut-1-en-3-yne |

| Iron catalyst with alkyl peroxides | Radical-polar crossover | Substituted 1,3-enynes |

Product formation is based on established dehydration protocols for tertiary alcohols. libretexts.orgacs.org

Propargylic alcohols are susceptible to acid-catalyzed rearrangement reactions that transform the alcohol into an α,β-unsaturated carbonyl compound. rsc.orgorganicreactions.org The two primary named reactions are the Meyer-Schuster and Rupe rearrangements. slideshare.netresearchgate.net

Meyer-Schuster Rearrangement : This reaction involves the acid-catalyzed 1,3-hydroxyl shift of a secondary or tertiary propargyl alcohol to form an α,β-unsaturated ketone or aldehyde. wikipedia.orgsynarchive.com The mechanism proceeds through protonation of the alcohol, formation of an allene (B1206475) intermediate, and tautomerization. wikipedia.org

Rupe Rearrangement : For tertiary propargylic alcohols, the Rupe rearrangement often competes with or dominates the Meyer-Schuster pathway. wikipedia.orgsynarchive.com This reaction proceeds through the formation of an enyne intermediate, which is subsequently hydrated to yield an α,β-unsaturated methyl ketone. wikipedia.orgrsc.org The use of strong acids typically promotes these rearrangements. synarchive.com

Table 5: Potential Rearrangement Pathways

| Rearrangement | Catalyst | Key Intermediate | Final Product |

| Meyer-Schuster | Strong Acid (e.g., H₂SO₄) | Allenol | 4-(3-Methylphenyl)-1-phenylbut-2-en-1-one |

| Rupe | Strong Acid (e.g., H₂SO₄) | Enyne | 4-(3-Methylphenyl)-3-phenylbut-3-en-2-one |

The products are predicted based on the known mechanisms of the Meyer-Schuster and Rupe rearrangements for tertiary propargylic alcohols. wikipedia.orgsynarchive.com

Derivatization for Advanced Synthetic Utility

The presence of both a hydroxyl group and an alkyne in this compound allows for a wide range of derivatization reactions, significantly enhancing its synthetic utility. These transformations can target either functional group individually or both simultaneously, leading to a diverse array of valuable chemical intermediates.

The tertiary alcohol can be readily converted into various ethers and esters. For instance, propargyl vinyl ethers, synthesized from propargyl alcohols, are precursors for homoallenic alcohols via gold(I)-catalyzed Claisen rearrangement. acs.org This reaction is effective for a diverse range of propargyl vinyl ethers, including those with aryl and alkyl substituents at the propargylic position. acs.org The resulting allenes are themselves versatile intermediates in organic synthesis.

The alkyne moiety can undergo a variety of addition and coupling reactions. Transition metal-catalyzed reactions, such as the Sonogashira coupling, are pivotal in extending the carbon framework. For example, the synthesis of related compounds like 4-(4-methoxyphenyl)-2-methylbut-3-yn-2-ol is achieved through the Sonogashira-Hagihara coupling of an aryl halide with 2-methylbut-3-yn-2-ol. nih.govresearchgate.net This methodology can be applied to synthesize a wide array of derivatives by varying the aryl halide partner.

Furthermore, the dehydration of propargyl alcohols can lead to the formation of conjugated enynes. Iron(III)-catalysis promoted by 1,2,3-triazole has been shown to effectively dehydrate propargyl alcohols to yield conjugated enynes with high stereoselectivity. organic-chemistry.org These enynes are valuable building blocks in organic synthesis, participating in various cycloaddition and cross-coupling reactions.

The following table summarizes representative derivatization reactions applicable to aryl-substituted propargyl alcohols, which are analogous to the title compound.

| Reaction Type | Reagents & Conditions | Product Type | Reference |

| Gold-Catalyzed Claisen Rearrangement | [(Ph₃PAu)₃O]BF₄, Room Temperature | Homoallenic Alcohols | acs.org |

| Sonogashira Coupling | Aryl Halide, Pd(OAc)₂, PPh₃, CuI, Et₂NH | Aryl-Substituted Alkynes | nih.govresearchgate.net |

| Iron-Catalyzed Dehydration | Fe(III) catalyst, 1,2,3-triazole | Conjugated (Z)-Enynes | organic-chemistry.org |

| Rhodium-Catalyzed Dimerization | RhCl(PPh₃)₃, Benzene, Reflux | (E)-Head-to-Head Enynes | nih.gov |

Cascade and Domino Reactions Incorporating Both Functional Groups

Cascade reactions, also known as domino or tandem reactions, involve at least two consecutive transformations where each subsequent step is triggered by the functionality formed in the preceding one, all occurring in a single pot. nih.gov The bifunctional nature of this compound makes it an ideal substrate for designing elegant cascade sequences that rapidly build molecular complexity.

The strategic placement of the hydroxyl and alkynyl groups in this compound facilitates intramolecular cyclization reactions, leading to the formation of diverse polycyclic systems. Gold and other transition metal catalysts are particularly effective in promoting such transformations.

Gold(I) and Gold(III) catalysts can activate the alkyne moiety towards nucleophilic attack by the aryl ring or the hydroxyl group. For instance, gold-catalyzed transformations of 1,3-diarylpropargyl alcohols can lead to the formation of diaryl-indenes through a C3 nucleophilic substitution followed by an intramolecular hydroarylation. nih.gov The reaction conditions, including the choice of catalyst, solvent, and temperature, can be tuned to selectively favor the formation of these cyclized products. nih.gov Halo-arylation products, such as 2-halo-diaryl-indenes, can also be obtained in a one-pot manner by including N-halosuccinimides (NBS, NIS) in the reaction mixture. nih.gov

Mechanistic studies on gold(I)-catalyzed cyclization of related propargylic amides reveal a stepwise intramolecular nucleophilic addition followed by protodeauration to furnish the cyclized product. rsc.org A similar mechanistic pathway can be envisioned for the cyclization of this compound.

The table below illustrates representative intramolecular cyclization reactions of analogous propargyl alcohols.

| Catalyst System | Reactant Type | Product Scaffold | Key Features | Reference |

| Au(III) Catalyst | 1,3-Diarylpropargyl Alcohol | Diaryl-indene | Tunable selectivity, high yields | nih.gov |

| Au(III) Catalyst / NBS or NIS | 1,3-Diarylpropargyl Alcohol | 2-Halo-diaryl-indene | One-pot halo-arylation | nih.gov |

| Au(I)-NHC Catalyst | Propargylic Amide | Oxazole | Mechanistic insights into 5-exo vs. 6-endo cyclization | rsc.org |

Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. The reactivity of the dual functional groups in this compound makes it an excellent component in such reactions.

While direct examples involving this compound in MCRs are not prevalent in the searched literature, the reactivity of its core structure suggests high potential. For instance, propargyl alcohols can participate in cascade reactions that can be extended to multicomponent formats. A reaction of 1,2-diaza-1,3-dienes with propargyl alcohol first yields α-(prop-2-yn-1-yloxy)hydrazones. These intermediates can then undergo a copper(II)-catalyzed 1,3-dipolar cycloaddition with benzyl (B1604629) azides to form α-[(1,2,3-triazol-4-yl)methoxy]hydrazones, which subsequently cyclize to produce pyrazolone-triazole derivatives in a multicomponent fashion. researchgate.net

Furthermore, boron-substituted 1,3-dienes, which can be conceptually derived from enyne precursors, are known to participate in multicomponent processes like the Petasis borono-Mannich reaction and Diels-Alder/allylboration sequences. nih.gov This highlights the potential for derivatives of this compound, such as the corresponding enynes, to act as key building blocks in the design of novel multicomponent reactions for the synthesis of complex molecular architectures.

The following table presents an example of a multicomponent reaction involving a simple propargyl alcohol, illustrating the potential of this class of compounds.

| Reaction Name | Components | Key Intermediate | Final Product | Reference |

| Azide-Alkyne Cycloaddition/Cyclization | 1,2-Diaza-1,3-diene, Propargyl alcohol, Benzyl azide | α-[(1,2,3-triazol-4-yl)methoxy]hydrazone | Pyrazolone-triazole derivative | researchgate.net |

Advanced Spectroscopic Investigations for Mechanistic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Mechanistic Insights

High-resolution NMR spectroscopy, including ¹H and ¹³C NMR, is a cornerstone for the structural elucidation of organic molecules. For a compound like 4-(3-Methylphenyl)-2-phenylbut-3-yn-2-ol, these techniques would provide critical information.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the 3-methylphenyl and phenyl groups, the methyl protons, and the hydroxyl proton. The chemical shifts and coupling constants of the aromatic protons would confirm the substitution pattern of the tolyl group.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments. Key signals would include those for the quaternary carbons of the butynol (B8639501) backbone, the alkynyl carbons, and the carbons of the two different aromatic rings.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be invaluable for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecular framework. In mechanistic studies, NMR could be used to monitor reaction progress and identify intermediates.

X-ray Crystallography for Solid-State Structural Analysis

A typical crystallographic data table would include:

| Parameter | Value |

| Chemical formula | C₁₈H₁₆O |

| Formula weight | |

| Crystal system | |

| Space group | |

| Unit cell dimensions | |

| Volume | |

| Z | |

| Density (calculated) | |

| Absorption coefficient | |

| Crystal size | |

| Temperature | |

| Radiation | |

| Theta range for data collection | |

| Final R indices |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Assignment

Since this compound possesses a chiral center at the carbon bearing the hydroxyl and phenyl groups, it can exist as a pair of enantiomers. If the enantiopure forms of this compound were synthesized and studied, chiroptical techniques like Electronic Circular Dichroism (ECD) would be essential for assigning their absolute stereochemistry (R or S configuration). ECD measures the differential absorption of left and right circularly polarized light, providing a unique spectrum for each enantiomer. This experimental data, often compared with theoretically calculated spectra, is a powerful tool for stereochemical assignment.

Mass Spectrometry for Fragmentation Pathway Analysis and Reaction Monitoring

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its elemental composition.

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule. The analysis of the resulting fragment ions can help to piece together the structure of the parent molecule. Expected fragmentation pathways for this compound might include cleavage of the bond adjacent to the hydroxyl group (alpha-cleavage) and losses of functional groups such as the methyl or phenyl substituents. This technique is also highly valuable for monitoring the progress of chemical reactions by detecting the disappearance of reactants and the appearance of products in real-time.

Theoretical and Computational Studies on 4 3 Methylphenyl 2 Phenylbut 3 Yn 2 Ol and Analogues

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic characteristics of 4-(3-Methylphenyl)-2-phenylbut-3-yn-2-ol and its analogues. These calculations provide information on the distribution of electrons within the molecule, which is fundamental to its chemical behavior.

Key electronic properties and reactivity descriptors that can be calculated include:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Electron Density and Electrostatic Potential: These calculations reveal the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information helps in predicting how the molecule will interact with other reagents.

Dipole Moment: The calculated dipole moment provides insight into the polarity of the molecule, which influences its solubility and intermolecular interactions.

Reactivity Indices: Conceptual DFT provides a framework for quantifying reactivity through various descriptors such as electronegativity, chemical hardness, and the Fukui function. These indices help in predicting the most likely sites for electrophilic, nucleophilic, and radical attacks.

For a related compound, 2-methyl-4-phenylbut-3-yn-2-ol, the presence of the hydroxyl group and the phenyl group significantly influences its electronic properties and reactivity. The hydroxyl group can participate in hydrogen bonding, while the phenyl group is involved in hydrophobic interactions, affecting its binding affinity to various targets.

Table 1: Calculated Electronic Properties of a Representative Aryl Alkyne (Note: This is a representative table; actual values for this compound would require specific calculations.)

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Kinetic stability and reactivity |

| Dipole Moment | 2.1 D | Molecular polarity |

Conformational Analysis and Energy Landscapes via Molecular Mechanics and Density Functional Theory

The three-dimensional structure of this compound is not static; it can exist in various conformations due to the rotation around single bonds. Conformational analysis aims to identify the most stable arrangements (conformers) and the energy barriers between them.

Molecular Mechanics (MM): This method provides a computationally efficient way to explore the potential energy surface of the molecule and identify low-energy conformers.

Density Functional Theory (DFT): DFT calculations are then used to obtain more accurate energies for the conformers identified by MM. This allows for the determination of the global minimum energy structure and the relative energies of other stable conformers. rsc.orgnih.gov

The energy landscape, a map of the molecule's potential energy as a function of its geometry, can be constructed from these calculations. This landscape reveals the preferred shapes of the molecule and the flexibility of its structure. For instance, in the crystal structure of a similar compound, 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol, the aromatic ring and the C≡C—C group are nearly coplanar. researchgate.net The analysis of molecular conformations in phenyl derivatives of butanols has revealed bimodal distributions for certain angles, indicating the presence of different stable molecular arrangements. acs.org

Computational Modeling of Reaction Mechanisms (e.g., Transition State Analysis, Reaction Path Optimization)

Computational modeling is a powerful tool for elucidating the step-by-step pathways of chemical reactions involving this compound. This involves identifying the reactants, products, intermediates, and, crucially, the transition states that connect them.

Transition State Analysis: The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. Computational methods can locate the geometry and energy of the transition state, providing insights into the reaction's feasibility and rate.

Reaction Path Optimization: Algorithms like the nudged elastic band (NEB) method or chain-of-states methods are used to find the minimum energy path connecting reactants and products. researchgate.net This allows for a detailed understanding of the structural changes that occur throughout the reaction.

For example, computational studies on the reactions of acetylenic alcohols can reveal the mechanisms of additions to the triple bond or reactions involving the hydroxyl group. The study of radical-radical reactions, for instance, has been successfully modeled using quantum chemical methods to understand reaction pathways and product yields. nist.gov

Prediction of Spectroscopic Properties and Comparative Analysis with Experimental Data

Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the experimental structural assignment.

Infrared (IR) and Raman Spectra: The vibrational frequencies of the molecule can be calculated using DFT. These frequencies correspond to the peaks observed in experimental IR and Raman spectra. q-chem.comnih.gov Scaling factors are often applied to the calculated frequencies to improve agreement with experimental values. chemrxiv.org

Nuclear Magnetic Resonance (NMR) Spectra: Chemical shifts (¹H and ¹³C) can be calculated and are highly sensitive to the electronic environment of the nuclei. q-chem.com Comparing calculated and experimental NMR spectra is a powerful method for structure elucidation. youtube.com

A common workflow involves optimizing the molecular geometry and then performing frequency and NMR calculations at the same level of theory. The predicted spectra can then be visually and quantitatively compared to experimental spectra. nih.govresearchgate.net This comparison can confirm the structure of the synthesized compound and provide a deeper understanding of its vibrational and electronic properties. For instance, in a study of 6-chloronicotinic acid, DFT calculations were used to assign the vibrational frequencies observed in the experimental IR and Raman spectra. nih.gov

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies for a Representative Functional Group (Note: This is a representative table; actual values for this compound would require specific calculations and experimental data.)

| Functional Group | Experimental IR Frequency (cm⁻¹) | Calculated IR Frequency (cm⁻¹) (Scaled) | Vibrational Mode |

| O-H | ~3400 | ~3450 | Stretching |

| C≡C | ~2230 | ~2250 | Stretching |

| C-O | ~1100 | ~1120 | Stretching |

Applications in Advanced Organic Synthesis and Functional Material Precursors

Utility in the Construction of Diverse Heterocyclic Systems

The propargylic alcohol functionality is a powerful tool for the synthesis of a wide variety of heterocyclic compounds. researchgate.netmdpi.com Intramolecular cyclization reactions of functionalized propargyl alcohols or their derivatives are a common strategy for constructing five-, six-, and even larger-membered rings containing heteroatoms such as nitrogen, oxygen, and sulfur.

For example, propargyl alcohols can be used in the synthesis of furans, pyrroles, and pyridines. researchgate.net Rhodium-catalyzed annulation of 4-arylbut-3-yn-1-amines, which can be derived from the corresponding butynols, with internal alkynes has been shown to produce spiro[indene-1,2'-pyrrolidine]s. nih.gov Furthermore, intramolecular cyclization of o-alkynyl arylamines, a structure related to derivatives of the title compound, can lead to the formation of functionalized indoles. nih.gov

The following table outlines several types of heterocyclic systems that can be synthesized from aryl-substituted propargyl alcohols and their derivatives, demonstrating the potential of 4-(3-Methylphenyl)-2-phenylbut-3-yn-2-ol in this area.

| Heterocyclic System | Synthetic Approach | Key Intermediate/Reaction Type |

| Indoles | Intramolecular cyclization of o-alkynyl anilines | Electrophilic cyclization |

| Quinolines | Reaction with anilines | Friedel-Crafts type reaction |

| Furanones | Tandem reaction with amides and α-diazo-esters | BF₃·Et₂O catalyzed cyclization |

| Pyrroles | Multi-component reactions | Indium-catalyzed tandem reactions |

| researchgate.netnih.govacs.orgtriazolo[4,3-a]quinazolin-5-ones | Reaction of 2-thioxopyrimidin-4-ones with hydrazonoyl chlorides | Regioselective [3+2] cycloaddition |

| 3-Selenylindoles | Regioselective intramolecular cyclization of o-alkynyl arylamines | In situ formation of selenenyl chloride |

These examples underscore the broad applicability of propargylic alcohols in heterocyclic synthesis, a cornerstone of medicinal chemistry and materials science.

Precursor for Advanced Polymer Architectures and Functional Materials

The unique combination of a rigid alkynyl unit and bulky aromatic substituents in this compound makes it an interesting candidate as a monomer or building block for advanced materials.

Substituted polyacetylenes are a class of conjugated polymers with interesting electronic and optical properties. nih.govsemanticscholar.org The polymerization of acetylenic monomers, often catalyzed by transition metals such as rhodium, can lead to polymers with high molecular weights and defined structures. semanticscholar.org While the direct polymerization of this compound has not been specifically reported, the polymerization of other aryl-substituted acetylenes suggests its potential. nih.govsemanticscholar.org The bulky phenyl and tolyl groups would be expected to influence the polymer's properties, such as solubility, processability, and conformational rigidity, which in turn affect its electronic properties. acs.org

The introduction of bulky substituents on the polyacetylene backbone can lead to a large free volume in the polymer, which can impact its properties. acs.org The table below compares the polymerization of different types of substituted acetylenes, providing a basis for predicting the behavior of this compound.

| Monomer Type | Catalyst System | Resulting Polymer Properties |

| Phenylacetylene (B144264) | Rhodium-based catalysts | High molecular weight, good thermal stability |

| 7-Aryl Phenothiazinyl Substituted Acetylenes | Rhodium-catalyzed | Narrow molecular weight distributions, soluble, some are luminescent nih.govsemanticscholar.org |

| Diphenylacetylene with bulky silyl (B83357) groups | Rhodium-based catalysts | High free volume, affects electronic structure acs.org |

Liquid crystals are materials that exhibit properties between those of a conventional liquid and a solid crystal. wikipedia.org The rigid, rod-like structure of many molecules containing phenylacetylene units makes them suitable candidates for forming liquid crystalline phases. researchgate.netlibretexts.orglibretexts.org The presence of the 3-methylphenyl and phenyl groups in this compound contributes to the molecular rigidity and anisotropic shape necessary for liquid crystallinity. libretexts.orglibretexts.org

While there are no specific reports on liquid crystals derived directly from this compound, the synthesis of thermotropic liquid crystals containing phenylpiperazine and enyne units demonstrates the utility of such building blocks. researchgate.net The introduction of a flexible spacer and a polar terminal group to the rigid core of the title compound could potentially lead to new liquid crystalline materials.

The conjugated π-system of the phenyl and alkynyl groups in this compound suggests its potential use as a building block for optoelectronic materials. nih.gov Diarylalkynes, which can be synthesized from aryl-substituted propargyl alcohols, are known to be important components in materials science. researchgate.net Polyacetylenes derived from aryl-substituted monomers have been investigated for their use in organic light-emitting diodes (OLEDs). acs.org The electronic properties of such materials can be tuned by varying the substituents on the aromatic rings. nih.govsemanticscholar.org The 3-methylphenyl group in the title compound could influence the electronic properties and solid-state packing of derived materials, which are crucial for their performance in optoelectronic devices.

Development of Ligands and Catalysts from this compound Derivatives

The chiral environment provided by the tertiary alcohol in propargylic alcohols, especially when synthesized enantioselectively, makes them attractive precursors for chiral ligands in asymmetric catalysis. organic-chemistry.orgscbt.com Chiral ligands are crucial for the synthesis of enantiomerically pure compounds, which is of great importance in the pharmaceutical industry. scbt.com

Derivatives of propargyl alcohols, such as Schiff-base amino alcohols, have been shown to be effective ligands for the enantioselective addition of phenylacetylene to ketones, producing optically active tertiary propargylic alcohols. organic-chemistry.org This demonstrates the principle that the scaffold of this compound could be modified to create new chiral ligands. For example, functionalization of the phenyl or tolyl rings, or conversion of the hydroxyl group to other coordinating groups, could lead to novel ligand structures.

Furthermore, metal complexes of ligands derived from propargylic alcohols have been studied for their catalytic activity. nih.govchemrxiv.orgcityu.edu.hknih.gov For instance, silver(I) and gold(I) complexes with N-heterocyclic carbene (NHC) ligands derived from functionalized alcohols have shown catalytic activity in A3-coupling and hydroamination reactions. nih.gov The development of catalysts from readily available starting materials like this compound is an active area of research.

The following table presents some examples of ligand types derived from or related to propargylic alcohols and their applications in catalysis.

| Ligand/Catalyst Type | Metal | Catalytic Application |

| Chiral Schiff-base amino alcohol ligands | Zinc | Enantioselective alkynylation of ketones organic-chemistry.org |

| Pyridine-2-phenolate-6-arylmethine ligands | Titanium, Zirconium | Ethylene polymerization cityu.edu.hk |

| N-Heterocyclic carbene (NHC) complexes | Silver, Gold | A3-coupling, hydroamination nih.gov |

| Bulky PNP pincer ligands | Ruthenium | Acceptorless alcohol dehydrogenation chemrxiv.org |

Future Research Directions and Emerging Paradigms

Exploration of Sustainable and Green Chemistry Approaches for Synthesis of Alkynols

The synthesis of alkynols is undergoing a paradigm shift towards green and sustainable practices, driven by the need to minimize environmental impact. ijnc.ir Traditional methods for synthesizing compounds like 4-(3-Methylphenyl)-2-phenylbut-3-yn-2-ol often rely on stoichiometric organometallic reagents and volatile organic solvents, which generate significant waste and pose safety hazards. Future research is focused on developing catalytic and more eco-friendly alternatives.

Key areas of exploration include:

Catalytic Processes: The development of highly efficient and recyclable catalysts is a cornerstone of green chemistry. nih.gov For alkynol synthesis, this involves exploring earth-abundant metal catalysts (e.g., copper, iron) to replace precious metals, and designing heterogeneous catalysts that can be easily separated from the reaction mixture and reused multiple times. nih.gov

Alternative Reaction Media: The use of greener solvents is critical. Research is investigating the use of water, supercritical fluids (like CO₂), ionic liquids (ILs), and deep eutectic solvents (DES) as replacements for conventional organic solvents. researchgate.net These alternative media can enhance reaction rates and selectivity while being less toxic and more environmentally benign. researchgate.net

Renewable Feedstocks and Atom Economy: A major goal is to utilize renewable starting materials. ijnc.ir Furthermore, reactions are being designed to maximize atom economy, ensuring that the maximum number of atoms from the reactants are incorporated into the final product, thus minimizing waste. ijnc.ir Cascade reactions, where multiple transformations occur in a single pot, are particularly promising in this regard. chinesechemsoc.org

Energy Efficiency: Employing energy-efficient activation methods such as microwave irradiation, ultrasonication, and photocatalysis can significantly reduce the energy consumption of synthetic processes. mdpi.com Photocatalytic oxidation, for instance, offers a green approach for various organic syntheses. mdpi.com

| Green Chemistry Principle | Application in Alkynol Synthesis |

| Waste Prevention | Designing synthetic routes with high atom economy and fewer side products. |

| Catalysis | Utilizing recyclable and highly selective catalysts to minimize reagent use. nih.gov |

| Safer Solvents & Auxiliaries | Replacing volatile organic compounds with water, ionic liquids, or deep eutectic solvents. researchgate.net |

| Energy Efficiency | Adopting microwave, ultrasonic, or photochemical methods to reduce energy consumption. mdpi.com |

| Renewable Feedstocks | Investigating the use of bio-based starting materials. ijnc.ir |

Integration into Flow Chemistry Systems for Scalable and Efficient Production

Flow chemistry, or continuous flow processing, is emerging as a powerful technology for the synthesis of fine chemicals, including alkynols. vapourtec.com This approach involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, offering significant advantages over traditional batch production. syrris.commt.com

The integration of alkynol synthesis into flow systems offers several key benefits:

Enhanced Safety: Many reactions for creating alkynols involve highly reactive intermediates or exothermic processes. Flow reactors contain only a small volume of the reaction mixture at any given time, which significantly mitigates the risks associated with thermal runaways or the handling of hazardous materials. mt.comrsc.org

Improved Reaction Control and Reproducibility: Flow systems allow for precise control over reaction parameters such as temperature, pressure, and residence time. rsc.org This leads to higher yields, greater selectivity, and excellent reproducibility from run to run. The superior heat and mass transfer in microreactors prevents the formation of hot spots and ensures uniform reaction conditions. vapourtec.com

Scalability: Scaling up a reaction in a flow system is straightforward; instead of redesigning a larger vessel, the system is simply run for a longer duration. syrris.com This allows for seamless transition from laboratory-scale optimization to large-scale production without extensive re-development. vapourtec.com

Access to Novel Reaction Conditions: Flow reactors can be easily pressurized, enabling the use of solvents at temperatures above their boiling points. rsc.orgrsc.org This can dramatically accelerate reaction rates and enable transformations that are not feasible under standard batch conditions. syrris.com

| Feature of Flow Chemistry | Advantage for Alkynol Production |

| Small Reactor Volume | Increased safety when handling reactive intermediates and exothermic reactions. mt.com |

| Precise Parameter Control | Higher yields, improved selectivity, and enhanced reproducibility. rsc.org |

| Continuous Operation | Simplified and rapid scaling of production by extending run time. syrris.com |

| Pressurization Capability | Ability to use superheated solvents to accelerate reactions. rsc.org |

| Automated Systems | Rapid optimization of reaction conditions (e.g., temperature, stoichiometry). syrris.com |

Discovery of Novel Reactivity Patterns and Unprecedented Transformations

The unique electronic and steric properties of this compound, a tertiary propargyl alcohol, make it a compelling substrate for exploring novel chemical reactivity. acs.org The presence of the hydroxyl group, the alkyne moiety, and the aromatic rings provides multiple sites for functionalization and rearrangement, opening avenues for unprecedented transformations. nih.govtestbook.com

Future research will likely focus on:

Catalyst-Controlled Divergent Synthesis: The development of sophisticated catalysts could allow for selective activation of different parts of the molecule. For instance, one catalyst might promote reactions at the hydroxyl group, while another could facilitate transformations involving the alkyne. This would enable the synthesis of diverse molecular architectures from a single starting material.

Rearrangement Reactions: Propargyl alcohols are known to undergo a variety of rearrangement reactions, such as the Meyer-Schuster and Rupe rearrangements. Investigating these reactions under new catalytic systems (e.g., gold or platinum catalysis) could lead to the discovery of novel skeletal reorganizations and the formation of complex, value-added products like α,β-unsaturated ketones or substituted furans.

Domino and Cascade Reactions: The multiple functional groups in the molecule are ideal for designing domino or cascade sequences. A single activation event could trigger a series of intramolecular transformations, rapidly building molecular complexity in a highly efficient manner. For example, an initial cyclization could be followed by an aromatization or a cross-coupling reaction.

Reversing Traditional Reactivity: Research into "umpolung" or reversed reactivity concepts could unlock new synthetic pathways. For example, specialized reagents or catalysts might make the typically electrophilic internal carbon of the alkyne behave as a nucleophile, enabling reactions with a new class of electrophilic partners. chemistryworld.com

Computational Design of Derivatives with Tailored Properties for Specific Applications

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research, allowing for the in silico design of molecules with specific, desired properties before their synthesis in the laboratory. wikipedia.org This approach can significantly accelerate the discovery and optimization of new functional molecules derived from this compound.

Key applications of computational design include:

Predicting Physicochemical Properties: Using methods like Density Functional Theory (DFT), researchers can predict properties such as electronic structure, spectroscopic characteristics, and reactivity. This allows for the screening of virtual libraries of derivatives to identify candidates with optimal electronic or optical properties for applications in materials science.

Structure-Activity Relationship (SAR) Studies: In the context of medicinal chemistry or agrochemistry, computational docking can simulate the interaction of derivatives with biological targets like enzymes or receptors. This helps in understanding structure-activity relationships and in designing molecules with enhanced biological activity.

Reaction Mechanism Elucidation: Computational modeling can provide detailed insights into reaction pathways and transition states. acs.org This knowledge is crucial for optimizing reaction conditions to favor a desired product and for designing catalysts that lower the activation energy of a specific transformation. By understanding the energetic landscape of a reaction, chemists can make more informed decisions in the lab. acs.org

| Computational Method | Application in Derivative Design |

| Density Functional Theory (DFT) | Prediction of electronic structure, reactivity, and spectroscopic properties. |

| Molecular Dynamics (MD) | Simulation of molecular motion and conformational changes over time. |

| Molecular Docking | Prediction of binding modes and affinities to biological targets. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of chemical structure with physical, chemical, or biological activity. |

Synergistic Applications of Alkynols in Hybrid Material Systems

The incorporation of alkynols like this compound into hybrid materials is a promising area of research that bridges organic chemistry and materials science. wikipedia.org By combining the unique properties of the alkynol with other materials, novel systems with enhanced or entirely new functionalities can be created.

Potential synergistic applications include:

Functional Polymers and Resins: The alkyne group can be polymerized through various methods, including transition-metal catalysis or radical initiation, to create novel polymers. The pendant phenyl and methylphenyl groups would influence the polymer's properties, such as its solubility, thermal stability, and refractive index. The hydroxyl group offers a site for cross-linking or for post-polymerization functionalization.

Metal-Organic Frameworks (MOFs): The hydroxyl group and the alkyne's π-system could serve as coordination sites for metal ions, enabling the use of this molecule or its derivatives as organic linkers in the construction of MOFs. The resulting frameworks could have tailored pore sizes and chemical environments for applications in gas storage, separation, or catalysis.

Surface Modification of Nanomaterials: The alkynol can be used to functionalize the surface of nanomaterials such as carbon nanotubes (CNTs), graphene, or metal nanoparticles. mdpi.com This can improve the dispersibility of the nanomaterials in organic solvents or polymer matrices and can impart new properties to the resulting composite material. For example, the aromatic rings could enhance π-π stacking interactions with graphene sheets.

Self-Assembled Monolayers (SAMs): The molecule could be designed to form self-assembled monolayers on various substrates. The orientation and packing of the molecules in the monolayer would be dictated by a balance of forces, including hydrogen bonding (via the hydroxyl group) and π-stacking (via the aromatic rings), leading to surfaces with controlled wettability, adhesion, or electronic properties.

Q & A

Basic Research Questions

What is the molecular structure of 4-(3-Methylphenyl)-2-phenylbut-3-yn-2-ol, and how is it characterized?

The compound has the IUPAC name 2-phenylbut-3-yn-2-ol (systematically numbered as this compound), with the molecular formula C₁₇H₁₆O and a molecular weight of 236.31 g/mol . Key structural features include a central tertiary alcohol group flanked by a phenyl ring and a 3-methylphenyl-substituted alkyne. Characterization typically employs:

- X-ray crystallography to confirm stereochemistry and bond angles .

- SMILES notation : CC(C#C)(C1=CC=CC=C1)C2=CC=CC=C2O for precise computational modeling .

- Spectroscopic techniques (¹H/¹³C NMR, IR) to identify functional groups like the hydroxyl (-OH) and alkyne (C≡C) .

What are the primary synthesis routes for this compound?

Synthetic strategies focus on alkyne functionalization and alcohol protection:

- Alkyne Coupling : Reacting 3-methylphenylacetylene with a ketone precursor (e.g., acetophenone derivatives) under Sonogashira or Cadiot-Chodkiewicz conditions .

- Grignard Addition : Using phenylmagnesium bromide with propargyl alcohols, followed by acid quenching to stabilize the tertiary alcohol .

- Yield Optimization : Reactions often require inert atmospheres (N₂/Ar) and catalysts like CuI or Pd(PPh₃)₄ to suppress side reactions (e.g., alkyne polymerization) .

Advanced Research Questions

How do reaction mechanisms involving this compound proceed, particularly in forming intermediates?

The compound’s reactivity is driven by its alkyne and hydroxyl groups:

- Electrophilic Substitution : The 3-methylphenyl group directs electrophiles (e.g., NO₂⁺) to the para position, while the alkyne participates in cycloadditions (e.g., Huisgen click reactions) .

- Acid-Catalyzed Rearrangements : Protonation of the hydroxyl group can lead to carbocation intermediates, enabling Wagner-Meerwein shifts or dehydration to form conjugated enynes .

- Cross-Coupling : Palladium-catalyzed coupling with aryl halides exploits the alkyne’s sp-hybridized carbon for C–C bond formation .

What are the key interactions between this compound and biological targets, and how are these studied?

The compound shows potential in medicinal chemistry due to its structural mimicry of steroid backbones:

- Enzyme Inhibition : Molecular docking studies suggest competitive binding to cytochrome P450 enzymes (e.g., CYP17A1), relevant in cancer hormone metabolism .

- Receptor Binding : Fluorescence polarization assays reveal moderate affinity (IC₅₀ ~10 µM) for G-protein-coupled receptors (GPCRs) involved in inflammation .

- Cellular Uptake : Radiolabeled analogs (e.g., ¹⁴C-tagged) track intracellular distribution in cancer cell lines, with logP values (~2.5) indicating moderate membrane permeability .

Which analytical techniques are most effective for characterizing this compound and resolving spectral ambiguities?

- High-Resolution Mass Spectrometry (HRMS) : Distinguishes isotopic patterns to confirm molecular formula (e.g., [M+H]⁺ at m/z 237.1644) .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded aromatic regions (δ 7.2–7.6 ppm) and confirms alkyne proton coupling .

- Computational Modeling : Density Functional Theory (DFT) predicts vibrational modes (IR) and electronic transitions (UV-Vis) to validate experimental data .

How can researchers resolve contradictions in reported synthesis yields of this compound?

Discrepancies in yields (e.g., 40–75%) arise from variations in:

- Catalyst Purity : Trace oxygen in CuI/Pd catalysts deactivates intermediates, reducing efficiency. Use of rigorously dried solvents and Schlenk techniques improves consistency .

- Temperature Control : Exothermic Grignard additions require precise cooling (-20°C) to prevent ketone side reactions .

- Post-Reaction Workup : Silica gel chromatography with ethyl acetate/hexane gradients (3:7) minimizes alcohol oxidation during purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.